2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
CAS No.: 1207021-83-7
VCID: VC6666359
Molecular Formula: C22H26N6O2S
Molecular Weight: 438.55
* For research use only. Not for human or veterinary use.
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone - 1207021-83-7](/images/structure/VC6666359.png)
Description |
2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound featuring a benzo[d]oxazole ring, a piperidinyl moiety, and a pyrimidinyl group. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities due to the presence of nitrogen and sulfur in their structures. Its molecular formula is not explicitly provided in the available literature, but it has a molecular weight of approximately 388.49 g/mol. Potential Biological ActivitiesGiven its structural complexity, this compound is of interest in medicinal chemistry for potential applications in drug development. The presence of multiple active sites allows it to interact with various biological targets, which could lead to therapeutic effects.
Research Findings and ApplicationsResearch on similar compounds indicates that modifications to the benzoxazole structure can enhance biological efficacy. This suggests that 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone could be optimized for specific therapeutic applications through structural modifications.
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1207021-83-7 | ||||||||||||||||
Product Name | 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone | ||||||||||||||||
Molecular Formula | C22H26N6O2S | ||||||||||||||||
Molecular Weight | 438.55 | ||||||||||||||||
IUPAC Name | 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | ||||||||||||||||
Standard InChI | InChI=1S/C22H26N6O2S/c29-21(15-31-22-25-17-6-2-3-7-18(17)30-22)28-12-10-27(11-13-28)20-14-19(23-16-24-20)26-8-4-1-5-9-26/h2-3,6-7,14,16H,1,4-5,8-13,15H2 | ||||||||||||||||
Standard InChIKey | FVFKRMJIFVLQKF-UHFFFAOYSA-N | ||||||||||||||||
SMILES | C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5O4 | ||||||||||||||||
Solubility | not available | ||||||||||||||||
PubChem Compound | 45503015 | ||||||||||||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume